(S)-(+)-Dimethindene maleate is the isolated, stereopure (S)-enantiomer of the widely utilized first-generation antihistamine, dimethindene. While the commercial racemic mixture is predominantly procured for its potent H1-histamine receptor antagonism, the isolated (S)-(+)-enantiomer exhibits a fundamentally distinct pharmacological profile. It is a highly potent, subtype-selective M2 muscarinic receptor antagonist [1]. In industrial and advanced academic procurement, this specific enantiomer is not sourced as an antihistamine, but rather as a precision pharmacological tool, a chiral analytical standard for active pharmaceutical ingredient (API) quality control, and a stereopure scaffold for the development of central nervous system (CNS) imaging tracers [2]. Its value proposition lies entirely in its enantiomeric purity, which isolates muscarinic activity from the overwhelming histamine-blocking effects inherent to the racemate.
Procuring the standard racemic dimethindene maleate as a cost-saving substitute for the pure (S)-(+)-enantiomer critically compromises any muscarinic-focused assay or synthesis workflow. Dimethindene exhibits inverse stereoselectivity: while the (S)-(+) form is the eutomer for M2 muscarinic receptors, the (R)-(-) form is the eutomer for H1 histamine receptors, possessing nearly 100-fold greater H1 affinity than the (S)-isomer [1]. If a buyer utilizes the racemate to study M2 pathways or as a precursor for M2-targeted radioligands, the presence of the (R)-(-) enantiomer introduces massive, unavoidable off-target H1-antagonism. This completely confounds functional assays (such as organ bath preparations or neuropharmacological models) and ruins the selectivity profile of downstream synthesized tracers. Consequently, for any application requiring muscarinic isolation, the racemate is functionally non-interchangeable with (S)-(+)-dimethindene maleate [1].
The primary driver for procuring the (S)-(+)-enantiomer over the racemate or the (R)-enantiomer is the drastic reduction in H1 histamine receptor activity. Functional assays demonstrate that the (R)-(-)-enantiomer is the potent H1 eutomer with a pA2 of 9.42. In stark contrast, the (S)-(+)-enantiomer exhibits a pA2 of only 7.48 at the H1 receptor [1]. This nearly two-log (approx. 100-fold) reduction in H1 affinity ensures that when (S)-(+)-dimethindene is used in complex tissue models, histamine-mediated signaling remains largely unperturbed.
| Evidence Dimension | H1 Histamine Receptor Affinity (pA2) |
| Target Compound Data | (S)-(+)-Dimethindene: pA2 = 7.48 |
| Comparator Or Baseline | (R)-(-)-Dimethindene: pA2 = 9.42 |
| Quantified Difference | Approx. 100-fold lower H1 affinity for the (S)-(+) enantiomer. |
| Conditions | Functional antagonism assay (guinea-pig ileum). |
This massive reduction in H1 activity is essential for researchers and formulators who must isolate muscarinic effects without triggering confounding antihistamine responses in their models.
For M2 muscarinic receptor targeting, (S)-(+)-dimethindene maleate is the definitive eutomer. Binding and functional assays reveal that the (S)-(+) form possesses high affinity for the M2 receptor (pKi = 7.78; pA2 = 7.86/7.74). When compared head-to-head against the distomer, the (S)-(+)-enantiomer is up to 41-fold more potent across muscarinic assays than the (R)-(-)-enantiomer [1]. Using the racemate dilutes this potency by 50% while simultaneously introducing the H1-driven noise detailed above.
| Evidence Dimension | M2 Muscarinic Receptor Affinity and Potency |
| Target Compound Data | (S)-(+)-Dimethindene: pKi = 7.78 |
| Comparator Or Baseline | (R)-(-)-Dimethindene (Distomer) |
| Quantified Difference | (S)-(+)-enantiomer is up to 41-fold more potent at muscarinic receptors. |
| Conditions | Radioligand binding assays (rat heart M2 homogenates) and functional assays (guinea-pig left atria). |
Procuring the pure (S)-enantiomer guarantees maximum M2 receptor occupancy at lower concentrations, which is critical for precision neuropharmacological mapping and tracer efficiency.
Beyond its superiority over the (R)-enantiomer, (S)-(+)-dimethindene exhibits valuable internal selectivity among muscarinic subtypes, making it an ideal structural scaffold for further chemical derivatization. It demonstrates a pKi of 7.78 for M2 receptors, compared to lower affinities for M1 (pKi = 7.08), M3 (pKi = 6.70), and M4 (pKi = 7.00) [1]. The >10-fold selectivity for M2 over M3 is particularly important for procurement in radiochemistry, as it provides a validated, stereopure starting point for synthesizing advanced M2-selective Positron Emission Tomography (PET) diagnostic tools.
| Evidence Dimension | Muscarinic Subtype Binding Affinity (pKi) |
| Target Compound Data | M2 pKi = 7.78 |
| Comparator Or Baseline | M3 pKi = 6.70 |
| Quantified Difference | >10-fold selectivity for M2 over the M3 subtype. |
| Conditions | Binding selectivity assessed in human neuroblastoma (M1), rat heart (M2), pancreas (M3), and striatum (M4) homogenates. |
This intrinsic selectivity profile validates the compound as a highly reliable, stereochemically pure building block for synthesizing next-generation M2-specific diagnostic imaging agents.
Because it eliminates the potent H1-antagonism of the (R)-enantiomer, (S)-(+)-dimethindene maleate is the exact compound required for functional in vitro assays targeting the M2 muscarinic receptor. It is heavily utilized as a baseline antagonist in cardiac (e.g., guinea-pig left atria) and central nervous system models where isolating M2-mediated responses from histamine-induced noise is mandatory [1].
Its established >10-fold selectivity for M2 over M3 receptors makes (S)-(+)-dimethindene a highly sought-after chiral precursor. Radiochemists procure this specific enantiomer as a structural starting point to develop lipophilic, M2-selective antagonists for Positron Emission Tomography (PET) imaging, aimed at quantifying M2 receptor densities in cognitive disorder research [1].
In industrial pharmaceutical manufacturing of racemic dimethindene (e.g., Fenistil), rigorous quality control is required to confirm enantiomeric ratios. (S)-(+)-dimethindene maleate is procured as an absolute analytical reference standard for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) to calibrate retention times and validate the enantiomeric excess (ee) of production batches [2].
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